
8-Iodo-4,5,7-trimethoxy-2-naphthalenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- is a chemical compound with the molecular formula C14H13IO5 and a molecular weight of 388.15 g/mol. This compound is characterized by the presence of an iodine atom and three methoxy groups attached to a naphthalene ring, which is further substituted with a carboxylic acid group.
Métodos De Preparación
The synthesis of 2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- can be achieved through various synthetic routes. One common method involves the iodination of 2-naphthalenecarboxylic acid followed by the introduction of methoxy groups. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The methoxylation can be carried out using methanol and a strong acid catalyst .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong oxidizing agents for oxidation reactions, and metal hydrides for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes, particularly those involving iodine-containing compounds. It may serve as a probe or a precursor in the synthesis of biologically active molecules.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing. The presence of methoxy groups and iodine may contribute to its biological activity.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- exerts its effects depends on its specific application. In biological systems, the iodine atom and methoxy groups may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- include:
2-Naphthalenecarboxylic acid: Lacks the iodine and methoxy groups, making it less reactive in certain chemical reactions.
8-Iodo-2-naphthoic acid: Contains the iodine atom but lacks the methoxy groups, affecting its solubility and reactivity.
4,5,7-Trimethoxy-2-naphthoic acid: Contains the methoxy groups but lacks the iodine atom, influencing its chemical and biological properties.
The uniqueness of 2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy- lies in the combination of the iodine atom and methoxy groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C14H13IO5 |
|---|---|
Peso molecular |
388.15 g/mol |
Nombre IUPAC |
8-iodo-4,5,7-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H13IO5/c1-18-9-5-7(14(16)17)4-8-12(9)10(19-2)6-11(20-3)13(8)15/h4-6H,1-3H3,(H,16,17) |
Clave InChI |
SQLNLPSPRDXLIJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C(=CC(=C2I)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


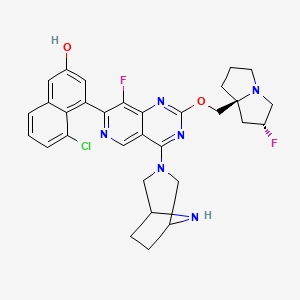
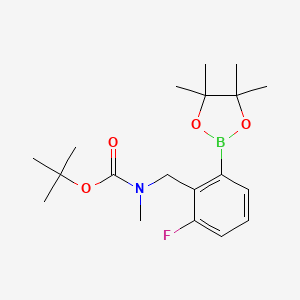
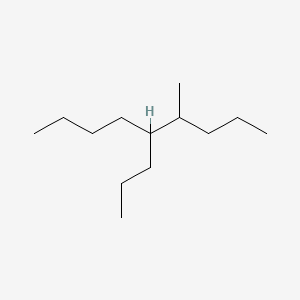
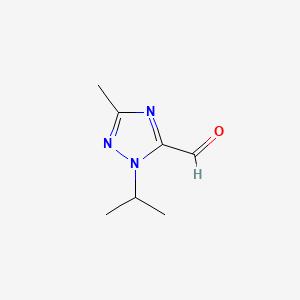
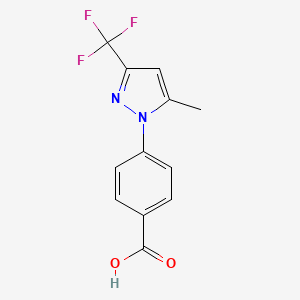
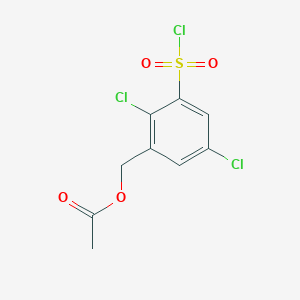
![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
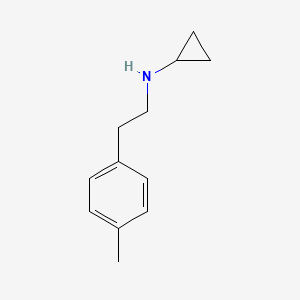
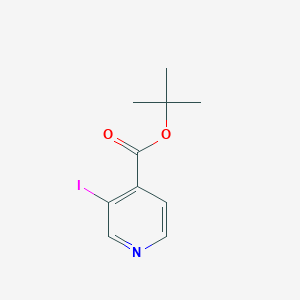
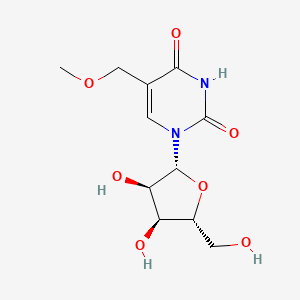
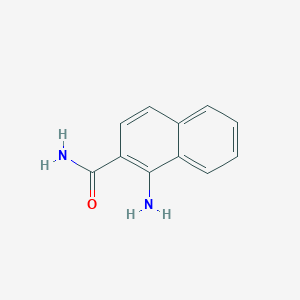
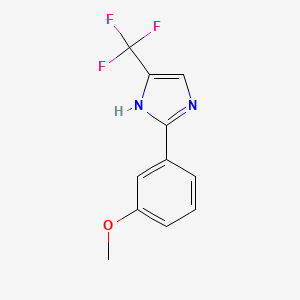
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
